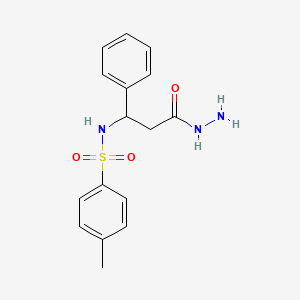

N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide

説明

N-(3-ヒドラジニル-3-オキソ-1-フェニルプロピル)-4-メチルベンゼンスルホンアミドは、医薬品化学や工業プロセスなど、さまざまな分野で潜在的な用途を持つ、複雑な有機化合物です。この化合物は、ヒドラジニル基、フェニルプロピル部分、およびメチルベンゼンスルホンアミド基を特徴とし、そのユニークな化学特性と反応性に貢献しています。

特性

分子式 |

C16H19N3O3S |

|---|---|

分子量 |

333.4 g/mol |

IUPAC名 |

N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C16H19N3O3S/c1-12-7-9-14(10-8-12)23(21,22)19-15(11-16(20)18-17)13-5-3-2-4-6-13/h2-10,15,19H,11,17H2,1H3,(H,18,20) |

InChIキー |

MCSOVTHUGWWPEI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NN)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(3-ヒドラジニル-3-オキソ-1-フェニルプロピル)-4-メチルベンゼンスルホンアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。

ヒドラジニル中間体の形成: この手順では、適切な前駆体とヒドラジンの反応により、ヒドラジニル基が形成されます。

フェニルプロピル部分の付加: フェニルプロピル基は、適切なフェニルプロピル誘導体との反応によって導入されます。

スルホンアミドの形成: 最終的な手順では、中間体を4-メチルベンゼンスルホニルクロリドと反応させて、目的の化合物を形成します。

工業生産方法

この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模で、収率と純度を高くするために反応条件が最適化されています。連続フローリアクターや自動合成などの技術が、効率とスケーラビリティを向上させるために採用される場合があります。

化学反応の分析

科学研究への応用

N-(3-ヒドラジニル-3-オキソ-1-フェニルプロピル)-4-メチルベンゼンスルホンアミドは、いくつかの科学研究への応用があります。

医薬品化学: この化合物は、特に緑内障や癌などのさまざまな疾患に関与する炭酸脱水酵素IIを標的とした酵素阻害剤としての可能性について調査されています.

生物学的研究: 細胞プロセスに対するその効果と治療剤としての可能性を調べる研究に使用されます。

工業用途: この化合物のユニークな化学的性質は、他の複雑な有機分子の合成など、さまざまな工業プロセスに適しています。

科学的研究の応用

N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase II, which is implicated in various diseases such as glaucoma and cancer.

Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

作用機序

類似の化合物との比較

類似の化合物

N-(3-ヒドラジニル-3-オキソ-1-フェニルプロプ-1-エン-2-イル)-3,4,5-トリメトキシベンザミド: この化合物は、同様のヒドラジニルとフェニルプロピル構造を共有していますが、ベンゼン環の置換基が異なります.

3-フェニル-β-アラニン1,3,4-オキサジアゾールハイブリッド: これらの化合物は、フェニル基も特徴とし、酵素阻害活性について調査されています.

独自性

N-(3-ヒドラジニル-3-オキソ-1-フェニルプロピル)-4-メチルベンゼンスルホンアミドは、独特の化学反応性と生物活性を付与する官能基の特定の組み合わせによってユニークです。炭酸脱水酵素IIを高い特異性で阻害する能力は、他の同様の化合物とは異なり、医薬品化学におけるさらなる研究開発に適した候補となっています。

類似化合物との比較

Similar Compounds

N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)-3,4,5-trimethoxybenzamide: This compound shares a similar hydrazinyl and phenylpropyl structure but differs in the substituents on the benzene ring.

3-phenyl-β-alanine 1,3,4-oxadiazole hybrids: These compounds also feature a phenyl group and are investigated for their enzyme inhibitory activities.

Uniqueness

N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase II with high specificity sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。